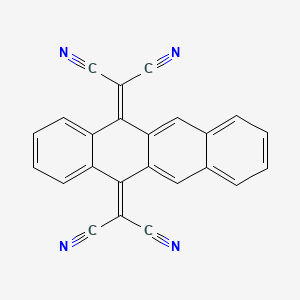
2,2'-(Tetracene-5,12-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is an organic compound known for its unique structure and properties It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two propanedinitrile groups attached to the tetracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile typically involves the condensation of tetracene-5,12-dione with malononitrile. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction mixture is usually heated to facilitate the condensation process, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracene-5,12-dione derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic core of tetracene allows for electrophilic substitution reactions, introducing different substituents onto the tetracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Tetracene-5,12-dione derivatives.
Reduction: Amino-tetracene derivatives.
Substitution: Halogenated or nitrated tetracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile has several scientific research applications:
Organic Electronics: Due to its electronic properties, it is used in the development of organic semiconductors and photovoltaic cells.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Its sensitivity to various chemical environments makes it useful in the development of chemical sensors.
Biological Research:
Wirkmechanismus
The mechanism of action of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile involves its ability to interact with electron-rich and electron-deficient species. The compound can participate in charge transfer interactions, making it a valuable component in organic electronic devices. Its molecular targets include various organic and inorganic molecules, and it can influence pathways related to electron transport and energy transfer.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetracyanoquinodimethane: Another compound with similar electronic properties, used in organic electronics.
Tetracene-5,12-dione: A precursor in the synthesis of 2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile.
Propanedinitrile, 2,2’-(5,12-naphthacenediylidene)bis-: A structurally related compound with similar applications.
Uniqueness
2,2’-(Tetracene-5,12-diylidene)dipropanedinitrile is unique due to its specific combination of the tetracene core and propanedinitrile groups, which confer distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where it can be used to develop advanced materials with tailored electronic characteristics.
Eigenschaften
CAS-Nummer |
120086-24-0 |
|---|---|
Molekularformel |
C24H10N4 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[12-(dicyanomethylidene)tetracen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C24H10N4/c25-11-17(12-26)23-19-7-3-4-8-20(19)24(18(13-27)14-28)22-10-16-6-2-1-5-15(16)9-21(22)23/h1-10H |
InChI-Schlüssel |
LKOVXNSCFZCCOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=C(C#N)C#N)C4=CC=CC=C4C3=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[2-(2,4-Dimethoxyphenyl)hydrazinylidene]-3-(dimethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14282047.png)
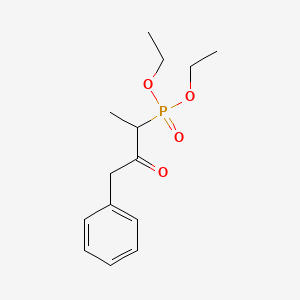
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
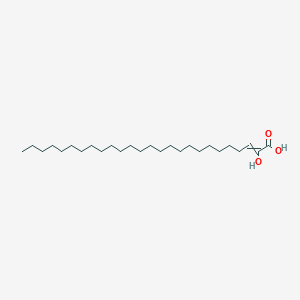
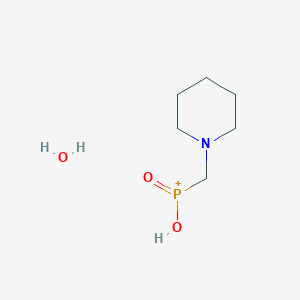
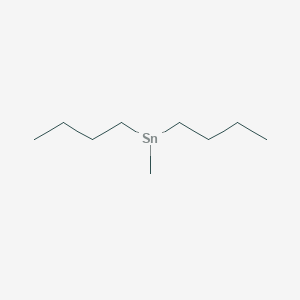
![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)
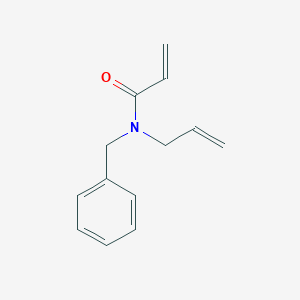
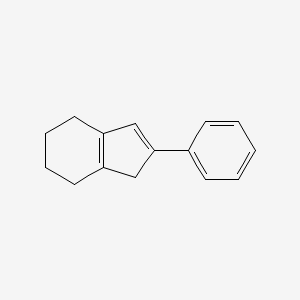
![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)

